

# cerivastatin cytochrome P450 CYP2C8 CYP3A4 metabolism pathway

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## Compound Focus: Cerivastatin

CAS No.: 145599-86-6

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## Quantitative Analysis of Drug-Drug Interactions (DDIs)

The risk of rhabdomyolysis is closely tied to DDIs that increase exposure to **cerivastatin**. The following table compiles key pharmacokinetic data from clinical and modeling studies.

Perpetrator Drug	Inhibited Pathway(s)	Effect on Cerivastatin AUC (Parent Drug)	Effect on Cerivastatin Lactone (Cer-L) AUC	Clinical / Modeling Context
Gemfibrozil	CYP2C8, UGT, OATP1B1 [1]	Increase of 459% to 559% (~5- to 6-fold) [1] [2]	AUCR of 4.2 [3]	Clinical observation and PBPK modeling [1] [3]
Itraconazole	CYP3A4 [3]	AUCR of ~1.1 (minor increase) [3]	AUCR of 2.1 [3]	Clinical study and modeling simulation [3]
Gemfibrozil + Itraconazole	CYP2C8 & CYP3A4 (Dual Inhibition)	Not quantitatively stated, but significantly higher than single inhibition	<b>AUCR of ~70</b> [3]	Simulation using a Metabolite-Linked Model [3]

Perpetrator Drug	Inhibited Pathway(s)	Effect on Cerivastatin AUC (Parent Drug)	Effect on Cerivastatin Lactone (Cer-L) AUC	Clinical / Modeling Context
Clopidogrel	CYP2C8 (via its glucuronide metabolite) [2]	Strongly associated with rhabdomyolysis (OR: 29.6); inhibits metabolism <i>in vitro</i> [2]	Information not available	Case-control study and <i>in vitro</i> verification [2]

## Impact of Genetic Variants

Genetic polymorphisms in CYP2C8 can significantly alter **cerivastatin** metabolism, presenting a non-DDI risk factor for toxicity [4].

- **Loss-of-Function Variants:** A frameshift deletion (V47fsL494) results in a defective, heme-free protein, leading to a complete loss of enzyme activity. A case study identified a patient homozygous for a similar frameshift variant (475deLA) who developed rhabdomyolysis, confirming the clinical impact of such mutations [5].
- **Altered-Function Variants:** The CYP2C8\*3 and CYP2C8\*4 alleles have been associated with a **2- to 14-fold increase** in the intrinsic clearance of **cerivastatin** in human liver microsomes, demonstrating a gain-of-function phenotype [4]. This could paradoxically alter pharmacokinetics and influence susceptibility to adverse effects.

## Experimental and Analytical Approaches

For researchers investigating these pathways, here are key methodological details from the cited literature.

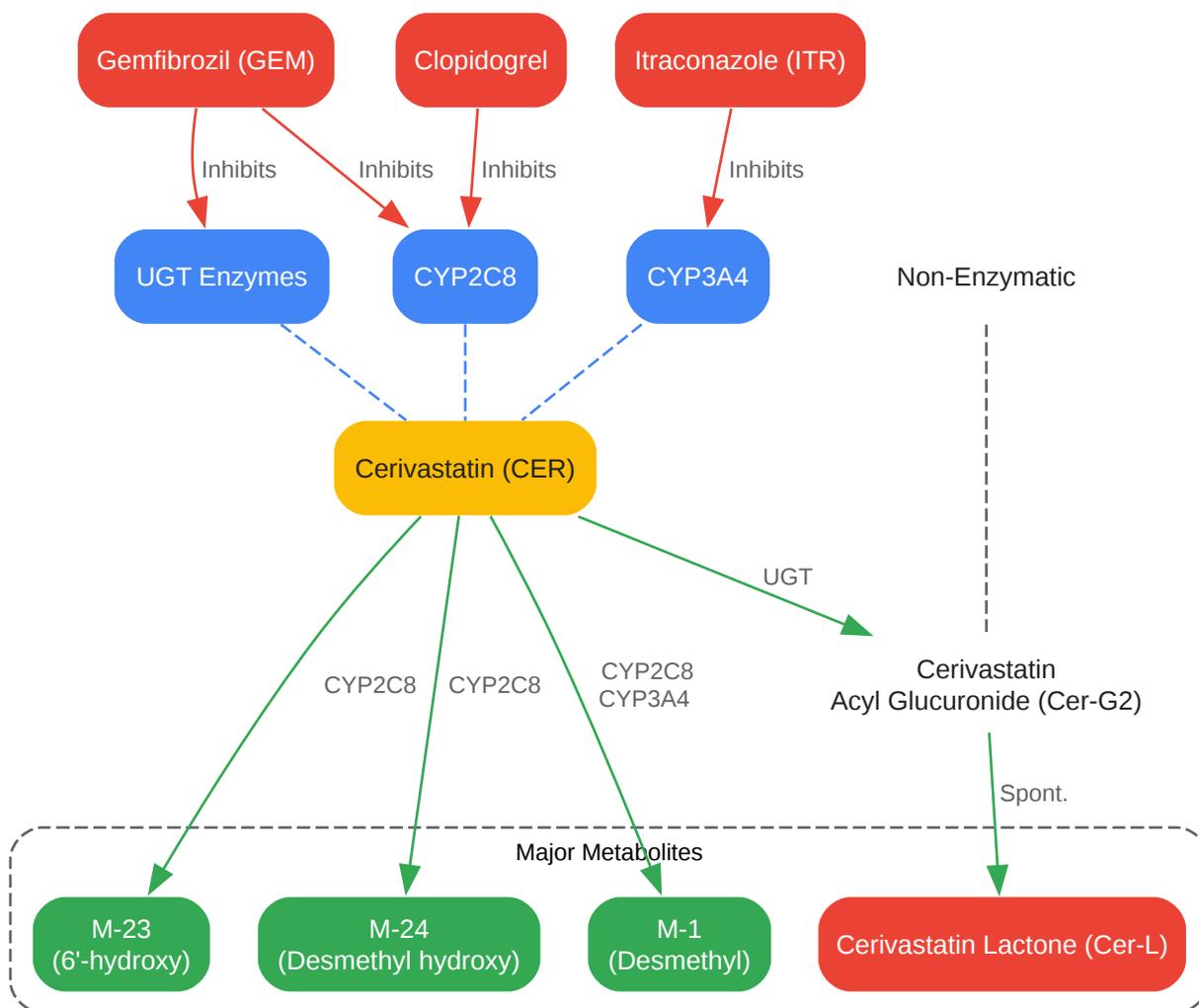
- **Recombinant Enzyme Assays:** CYP2C8 wild-type and variant enzymes can be heterologously expressed in *E. coli*. The catalytic activity is assessed by incubating the reconstituted enzyme system with **cerivastatin** and measuring metabolite formation (M-1 and M-23) using UHPLC-MS/MS [4].
- **Human Liver Microsomes (HLM) Studies:** Inhibition studies in HLMS use chemical inhibitors or suspected perpetrator drugs. For example, gemfibrozil showed potent inhibition of M-23 formation ( $IC_{50} = 95 \mu M$ ), a CYP2C8-specific pathway [6].
- **Cocktail Assays for CYP Inhibition Screening:** A high-throughput cocktail method using nine CYP-specific probe substrates (e.g., amodiaquine for CYP2C8) in pooled HLMS can identify time-

dependent and direct inhibitors. This method validated gemfibrozil 1-O- $\beta$ -glucuronide as a strong and selective time-dependent inhibitor of CYP2C8 [7].

- **Physiologically-Based Pharmacokinetic (PBPK) Modeling:** PBPK models can integrate *in vitro* data (e.g.,  $K_i$  values for OATP1B1 uptake and CYP metabolism) to simulate and quantitatively predict complex DDIs, such as those between **cerivastatin**, cyclosporine, and gemfibrozil [1].

## Metabolic Pathway and DDI Visualization

The diagram below outlines the key metabolic fates of **cerivastatin** and the primary sites of inhibition.



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The **cerivastatin** metabolic pathway is complex, and its inhibition leads to dangerous accumulation. The most critical finding from recent research is the extreme accumulation of the **cerivastatin lactone (Cer-L)**

**metabolite**—with an AUC ratio of about 70—under dual CYP2C8 and CYP3A4 inhibition [3]. This highlights the necessity of considering metabolite kinetics in safety assessments.

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